

NMR spectroscopy techniques for Betaalanyl-L-histidine structure

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Compound of Interest

Compound Name: *Betaalanyl-L-histidine*

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Application Note: Advanced NMR Spectroscopy Techniques for the Structural Elucidation and In Vivo Quantification of

-Alanyl-L-Histidine (Carnosine)

Mechanistic Overview & Analytical Rationale

Carnosine (

-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations within vertebrate skeletal muscle and brain tissue[1]. It serves critical physiological functions as an intracellular pH buffer, an antioxidant against reactive oxygen species (ROS), and a transition metal-ion chelator[1].

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique for characterizing carnosine. Because the chemical shifts of its functional groups are highly sensitive to their electronic environments, NMR allows researchers to map its tautomeric states, determine site-specific microscopic protonation constants (microconstants), and quantify its concentration non-invasively in living tissue[2][3]. This guide provides field-proven, self-validating protocols for both in vitro high-resolution structural elucidation and in vivo Proton Magnetic Resonance Spectroscopy (

H-MRS).

Physicochemical Properties & NMR Reference Data

Understanding the baseline chemical shifts and acid dissociation constants (pKa) of carnosine is essential for accurate spectral interpretation. Carnosine possesses three ionizable groups: the carboxylic acid, the imidazole ring, and the primary amine[2].

Causality Insight: The chemical shift of the imidazole C2-H proton (~8.0 ppm) is highly sensitive to the protonation state of the imidazole ring[3]. Because the pKa of this ring is ~7.1, it actively accepts and donates protons within the physiological pH range. As the local pH drops (e.g., during intense anaerobic exercise), the imidazole ring becomes protonated, causing the C2-H peak to shift downfield. This exact mechanism allows carnosine to act as an endogenous, real-time pH sensor during in vivo NMR studies[4].

Table 1: Consensus

H/

C NMR Chemical Shifts and pKa Values for Carnosine(Data acquired in

at 298 K)

Chemical Group	H Chemical Shift (ppm)	C Chemical Shift (ppm)	pKa Value	Physiological Role / Note
Carboxyl (-COOH)	N/A	~177.9	2.7	Deprotonated at physiological pH[2]
Imidazole Ring	C2-H: ~8.0 C4-H: ~7.0	C2: ~134.7 C5: ~135.8	7.1	Primary intracellular pH buffer[2][3]
Primary Amine (-NH)	~3.2 (exchangeable)	~34.0	10.6	Protonated at physiological pH[2]
-CH (Histidine)	~4.5	~53.1	N/A	Chiral center[2]
-CH (Alanine)	~2.6, ~3.1	~27.0, ~31.6	N/A	Aliphatic backbone

In Vitro Protocol: Structural Elucidation and pH Titration

Objective: To assign all

H and

C resonances, determine macroscopic/microscopic protonation constants, and identify the dominant imidazole tautomer (N

-H vs. N

-H)[2][5].

Self-Validating Protocol 1: High-Resolution NMR & Titration

- Sample Preparation: Dissolve 20 mM of high-purity carnosine in 550

L of a 95%

/ 5%

mixture (to observe exchangeable amide protons) or 100%

(to simplify the spectrum by eliminating exchangeable protons). Add 1 mM DSS (3-(trimethylsilyl)propane-1-sulfonate) as an internal chemical shift reference (0.0 ppm)[5].

- Baseline Acquisition: Acquire 1D

H and

C spectra at 310.15 K (physiological temperature) using a high-field spectrometer (e.g., 500 MHz or 600 MHz)[5]. Causality: Use solvent suppression (e.g., WATERGATE or excitation sculpting) if using

to prevent the massive ~4.7 ppm water peak from saturating the receiver and distorting the baseline.

- 2D Correlation: Acquire

H-

H COSY and

H-

C HSQC spectra. This unambiguously links the

-alanine aliphatic protons to their respective carbons, differentiating them from the histidine side chain[2].

- pH Titration Workflow:

- Adjust the sample pH from 2.0 to 12.0 in 0.5 pH unit increments using dilute DCl or NaOD[5].

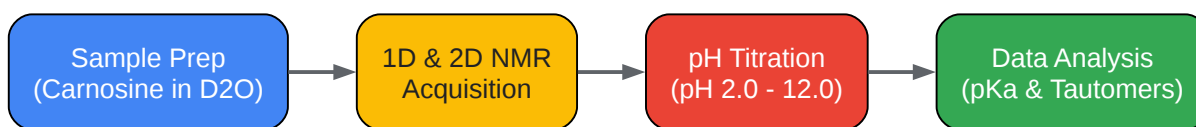
- Causality: Using deuterated acid/base prevents the introduction of extraneous

signals that would degrade the dynamic range of the spectrometer.

- Record the 1D

¹H spectrum at each step, tracking the C2-H and C4-H imidazole protons.

- Validation Check: Plot the chemical shift of the C2-H proton versus pH. The data must form a sigmoidal curve. The exact inflection point of this curve mathematically validates the pKa of the imidazole ring (~7.1)[2]. If the curve is linear or erratic, the pH range was insufficient or the sample degraded, invalidating the run.



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Workflow for in vitro NMR structural elucidation and pH titration of carnosine.

In Vivo Protocol: ¹H-MRS Quantification in Skeletal Muscle

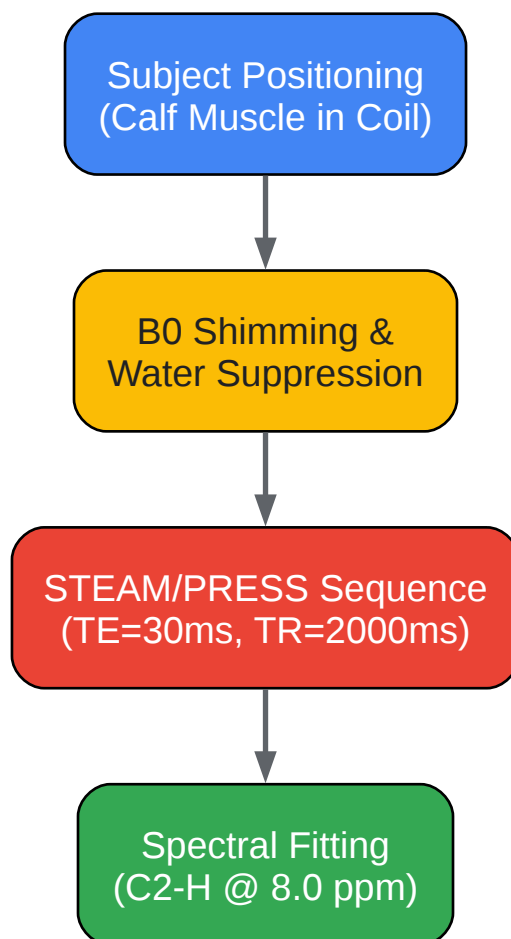
Objective: Non-invasive quantification of carnosine in the vastus lateralis, soleus, or gastrocnemius muscle to assess ergogenic buffering capacity and metabolic health[3][6].

Causality Insight: Carnosine is notoriously difficult to detect in vivo because its concentration (~10-30 mmol/kg dry muscle) is dwarfed by water and intramyocellular lipids[3]. Furthermore, the C2-H and C4-H protons are singlets, meaning they do not benefit from J-coupling signal enhancement techniques. Therefore, ultra-high field strengths (3T or 7T) and optimized echo times (TE) are required to separate the C2-H peak (8.0 ppm) from the broad water/lipid baseline[3][6].

Self-Validating Protocol 2: In Vivo ¹H-MRS at 3T/7T

- Subject Positioning: Secure the subject's calf muscle within a dedicated transmit/receive knee or surface coil. Ensure the muscle is relaxed to prevent motion artifacts.

- **Voxel Placement:** Acquire a T1-weighted localizer image. Place a single voxel (e.g., 10 x 10 x 30 mm) within the soleus or gastrocnemius. **Causality:** Strictly avoid fascial planes and subcutaneous fat; lipid protons possess short T1 relaxation times and will cause severe baseline rolling (artifact bleeding) that obscures the carnosine peaks[3].
- **Shimming & Water Suppression:**
 - Perform localized shimming (e.g., FASTMAP) over the voxel.
 - Apply VAPOR (Variable Power and Optimized Relaxation Delays) or CHESS water suppression.
- **Validation Check:** Evaluate the unsuppressed water linewidth. If the Full Width at Half Maximum (FWHM) exceeds 15 Hz, the field is too inhomogeneous. The 8.0 ppm carnosine peak will merge into the baseline noise, invalidating the quantification. Re-shim the voxel before proceeding[6].
- **Spectral Acquisition:** Use a Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM) sequence[6].
 - **Parameters:** TR = 2000 ms (to allow full T1 relaxation of the C2-H proton), TE = 30 ms (to minimize T2 decay of the carnosine signal)[6].
 - **Averages:** 128 to 256 (to achieve sufficient Signal-to-Noise Ratio).
- **Quantification:** Export the Free Induction Decay (FID) to spectral fitting software (e.g., LCModel or jMRUI). Fit the 8.0 ppm (C2-H) and 7.0 ppm (C4-H) peaks against an unsuppressed water reference scan to calculate absolute molarity[3].



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Step-by-step protocol for in vivo ^1H -MRS quantification of skeletal muscle carnosine.

Advanced Applications: Metal-Ion Chelation Studies

Carnosine acts as a biological chelator for transition metals like

and

, which is highly relevant in neurodegenerative disease research[1]. NMR is utilized to map the coordination sphere of the dipeptide.

- Methodology: Titrate the metal chloride (e.g.,

) into the carnosine NMR sample while monitoring the 1D

H and

C spectra.

- Causality Insight: Paramagnetic metals (e.g.,

) will cause massive line broadening and paramagnetic relaxation enhancements (PRE), effectively erasing the signals of the coordinating atoms (typically the imidazole nitrogen and the carboxylate oxygen). Conversely, diamagnetic metals (e.g.,

) will cause distinct chemical shift perturbations (CSPs) without broadening, allowing precise structural mapping of the binding pocket[2].

References

- Wasylshen RE, et al. "A ^1H and ^{13}C nuclear magnetic resonance study of carnosine." Canadian Journal of Chemistry (1986).[Link]
- Boesch C, et al. "CORP: quantification of human skeletal muscle carnosine concentration by proton magnetic resonance spectroscopy." Journal of Applied Physiology (2014).[Link]
- Krššák M, et al. "Improved spectral resolution and high reliability of in vivo ^1H MRS at 7 T allow the characterization of the effect of acute exercise on carnosine in skeletal muscle." NMR in Biomedicine (2016).[Link]
- Noszál B, et al. "Species-specific acid-base characterization of carnosine and homocarnosine using nuclear magnetic resonance." Chemical Physics Letters (2022).[Link]
- Pan JW, et al. "Intracellular pH in human skeletal muscle by ^1H NMR." Proceedings of the National Academy of Sciences (1988).[Link]
- Derave W, et al. "Physiology and Pathophysiology of Carnosine." Physiological Reviews (2013).[Link]

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- [1. journals.physiology.org](https://journals.physiology.org) [journals.physiology.org]
- [2. researchgate.net](https://researchgate.net) [researchgate.net]
- [3. journals.physiology.org](https://journals.physiology.org) [journals.physiology.org]
- [4. pnas.org](https://pnas.org) [pnas.org]
- [5. repo.lib.semmelweis.hu](https://repo.lib.semmelweis.hu) [repo.lib.semmelweis.hu]
- [6. Improved spectral resolution and high reliability of in vivo \(1\) H MRS at 7 T allow the characterization of the effect of acute exercise on carnosine in skeletal muscle - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
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